2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Overview
Description
2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a difluorophenyl group attached to the oxazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 2,6-difluorobenzyl bromide with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex as a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of poly(2,6-difluoro-1,4-phenylene oxide) .
Scientific Research Applications
2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and proteins, affecting their function. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: Undergoes oxidative polymerization to form poly(2,6-difluoro-1,4-phenylene oxide).
2,6-Difluorobenzyl bromide: Used as a precursor in the synthesis of various fluorinated compounds.
2,6-Difluorophenyl isocyanate: Used in chemical synthesis studies.
Uniqueness
2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to the presence of both the difluorophenyl group and the oxazole ring, which impart distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVMGSOYRAPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=CC=C2F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450905 | |
Record name | Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66464-26-4 | |
Record name | Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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